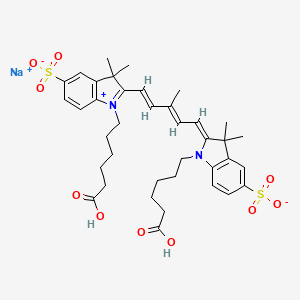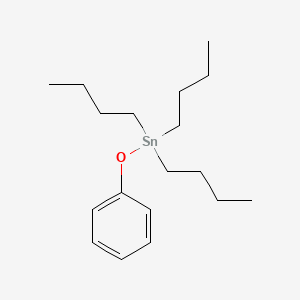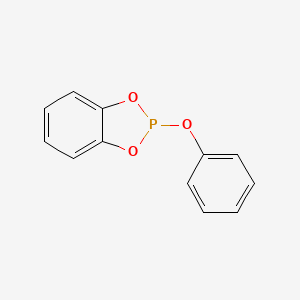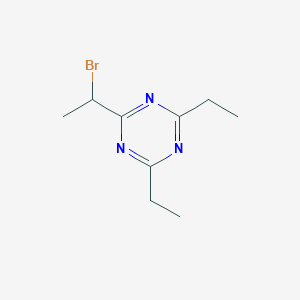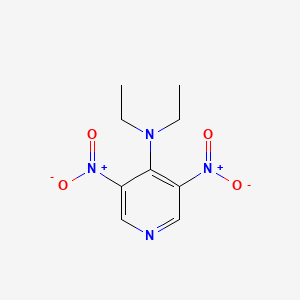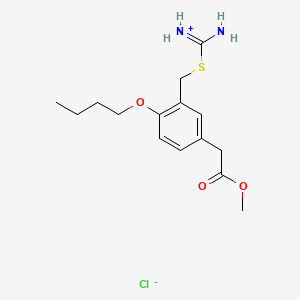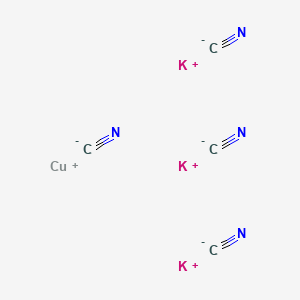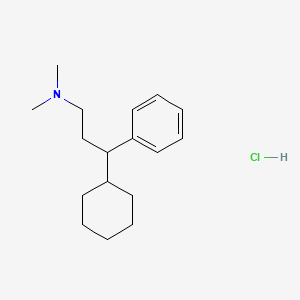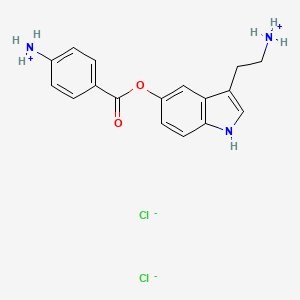
8-Bromo-6-methylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6-methylquinoline-3-carboxamide: is a heterocyclic organic compound with the molecular formula C11H9BrN2O. It is a derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicine, chemistry, and industry. The presence of bromine and carboxamide groups in the structure of this compound imparts unique chemical properties that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinoline-3-carboxamide typically involves the bromination of 6-methylquinoline followed by the introduction of the carboxamide group. One common method includes the following steps:
Bromination: 6-Methylquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.
Carboxamide Formation: The resulting 8-bromo-6-methylquinoline is then reacted with an appropriate amide-forming reagent, such as ammonium carbonate or an amine, under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-6-methylquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
- Substituted quinoline derivatives
- Oxidized or reduced quinoline compounds
- Coupled aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Bromo-6-methylquinoline-3-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to exhibit activity against a range of microbial species and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications. Quinoline derivatives have been explored as antimalarial, antiviral, and anti-inflammatory agents. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-6-methylquinoline-3-carboxamide depends on its specific application. In antimicrobial research, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
6-Methylquinoline-3-carboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromoquinoline-3-carboxamide: Lacks the methyl group, which can affect its chemical properties and applications.
6-Methylquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical behavior.
Uniqueness: 8-Bromo-6-methylquinoline-3-carboxamide is unique due to the presence of both bromine and carboxamide groups. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications. The bromine atom enhances its reactivity in substitution and coupling reactions, while the carboxamide group contributes to its potential biological activity.
Eigenschaften
Molekularformel |
C11H9BrN2O |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
8-bromo-6-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9BrN2O/c1-6-2-7-4-8(11(13)15)5-14-10(7)9(12)3-6/h2-5H,1H3,(H2,13,15) |
InChI-Schlüssel |
KSWNALJSQORNRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Br)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



